6-Bromonicotinimidamide hydrochloride

Suzuki–Miyaura coupling regioselectivity pyridine C–H activation

Researchers needing a para-bromo heterocycle for parallel medicinal chemistry often face supply of incorrectly substituted or unstable free-base analogs. This 6-bromo isomer, supplied as the crystalline hydrochloride, resolves both issues. • 6-Br/3-amidine geometry enables orthogonal Suzuki-Miyaura or Buchwald-Hartwig diversification, distinct from 2- or 5-bromo regioisomers. • Hydrochloride salt provides room-temperature storage stability (2-8 °C) and aqueous solubility suited for on-DNA library synthesis. • Consistent >90 % coupling yields reported for class analogues ensure reliable scaffold-hopping for BTK, Syk, or bromodomain targets.

Molecular Formula C6H7BrClN3
Molecular Weight 236.50 g/mol
Cat. No. B14036613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromonicotinimidamide hydrochloride
Molecular FormulaC6H7BrClN3
Molecular Weight236.50 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=N)N)Br.Cl
InChIInChI=1S/C6H6BrN3.ClH/c7-5-2-1-4(3-10-5)6(8)9;/h1-3H,(H3,8,9);1H
InChIKeyBOQOXTLIULERSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromonicotinimidamide Hydrochloride: Structural Identity and Pharmacophore Profile for Procurement Screening


6‑Bromonicotinimidamide hydrochloride (6‑bromopyridine‑3‑carboximidamide hydrochloride, CAS 2432928‑60‑2) is a brominated pyridine‑3‑carboximidamide building block that belongs to the nicotinimidamide class of heterocyclic amidines. The free base (CAS 1346541‑66‑9) has a molecular formula C₆H₆BrN₃ and a molecular weight of 200.04 g mol⁻¹ [1]. The hydrochloride salt is the preferred physical form for procurement because it offers crystalline handling properties and enhanced aqueous solubility compared with the neutral free base, while retaining the same reactive bromine atom at the 6‑position of the pyridine ring and the same amidine pharmacophore at the 3‑position [2]. This combination of a halide cross‑coupling handle and a hydrogen‑bond‑donor/acceptor amidine makes the compound a versatile intermediate for parallel medicinal chemistry, kinase inhibitor programmes, and fragment‑based drug discovery [3].

Why Regioisomeric or Halogen‑Swapped Nicotinimidamides Cannot Replace 6‑Bromonicotinimidamide Hydrochloride


Nicotinimidamide derivatives are not interchangeable scaffolds because both the ring position of the halogen and the nature of the halogen atom dictate orthogonal reactivity in cross‑coupling reactions and distinct electronic effects on the amidine pKₐ [1]. The 6‑bromo regioisomer places the C–Br bond para to the amidine group, affording a unique electrophile geometry for Suzuki–Miyaura or Buchwald–Hartwig couplings that differs fundamentally from the ortho‑like activation of the 2‑bromo isomer or the meta relationship of the 5‑bromo isomer [2]. Furthermore, the hydrochloride salt form provides storage stability and aqueous solubility that the free‑base form of the 6‑chloro or 6‑fluoro analogs cannot match without additional formulation [3]. These distinctions mean that procurement of a generic “nicotinimidamide” or a differently halogenated analog will lead to divergent synthetic outcomes, altered ADME‑relevant physicochemical properties, and non‑comparable biological screening data.

Quantitative Comparative Evidence for 6‑Bromonicotinimidamide Hydrochloride Selection


Regiochemical Bromine Position Dictates Cross‑Coupling Outcome: 6‑Br vs. 2‑Br and 5‑Br Regioisomers

The 6‑bromo substituent on the nicotinimidamide scaffold is positioned para to the amidine group, creating a linear, less sterically hindered electrophilic site compared with the ortho‑like 2‑bromo isomer or the meta‑disposed 5‑bromo isomer [1]. In model Suzuki–Miyaura reactions, 6‑bromopyridine derivatives exhibit consistently higher conversion rates and cleaner product profiles than their 2‑bromo counterparts, which suffer from competing oxidative addition at the pyridine nitrogen‑adjacent position [2]. Quantitative reactivity studies on brominated pyridine carboxamidines demonstrate that the 6‑bromo isomer achieves >90% conversion within 2 h under Pd(PPh₃)₄/K₂CO₃ conditions, whereas the 2‑bromo isomer requires 6–12 h and yields substantial dehalogenation by‑products [2].

Suzuki–Miyaura coupling regioselectivity pyridine C–H activation

Hydrochloride Salt Form Enhances Aqueous Solubility Relative to Free Base and Other Halogen Analogs

The hydrochloride salt of 6‑bromonicotinimidamide (MW 236.50 g mol⁻¹) is reported to be freely soluble in water and polar organic solvents, whereas the free base is described as “virtually insoluble in water” . This solubility differential is critical for high‑throughput screening (HTS) and biochemical assay workflows where DMSO stock compatibility must be maintained [1]. In contrast, the 6‑chloronicotinimidamide hydrochloride analog, while more soluble than its free base, exhibits a lower LogD (approximately –1.55 at pH 7.4) that limits membrane permeability in cellular assays [2].

salt selection aqueous solubility physicochemical profiling

Precise Molecular Weight (200.04 vs. 201.02 g mol⁻¹) Enables MS‑Based Deconvolution in Pooled Library Synthesis

The monoisotopic mass of 6‑bromonicotinimidamide (free base) is 198.9745 Da, giving a molecular weight of 200.04 g mol⁻¹ [1]. This is 0.98 g mol⁻¹ lighter than the corresponding 6‑bromonicotinamide (C₆H₅BrN₂O, MW 201.02), a common alternative building block that lacks the amidine functionality [2]. The 6‑chloronicotinimidamide analog (MW 155.58) differs by 44.46 Da, and the 5‑bromo isomer has an identical molecular weight but a distinct fragmentation pattern. In pooled or DNA‑encoded library (DEL) synthesis, this mass offset allows unambiguous identification and quantification of the 6‑bromo‑amidine‑derived products by LC‑MS without interference from the amide or chlorinated analogs [3].

mass spectrometry pooled screening DNA‑encoded library

Purity Specification of 95–98% Drives Reproducibility in Cellular SAR vs. Lower‐Purity 2‑ and 5‑Bromo Isomers

Commercially, 6‑bromonicotinimidamide (free base) is routinely supplied at ≥95% purity (HPLC), with the hydrochloride salt available at ≥98% purity . In contrast, the 2‑bromo isomer (CAS 2229415‑81‑8) is often listed at 95% with no higher‑grade option, and the 5‑bromo isomer is not widely catalogued from major suppliers [1]. Impurity profiling of nicotinimidamides indicates that residual brominating agents (e.g., N‑bromosuccinimide) or de‑brominated starting materials can confound cellular assay results at concentrations as low as 1 μM [2]. The assured high purity of the 6‑bromo‑amidine HCl therefore reduces the risk of off‑target cytotoxicity or false IC₅₀ shifts in kinase profiling panels [1].

purity specification SAR reproducibility quality control

Procurement‑Relevant Application Scenarios for 6‑Bromonicotinimidamide Hydrochloride


Kinase‑Focused Fragment Library Construction via Suzuki–Miyaura Diversification

The 6‑bromo handle provides a reliable electrophile for parallel Suzuki–Miyaura coupling with diverse boronic acid building blocks, enabling rapid generation of kinase‑focused fragment libraries. The amidine group acts as a hinge‑binding motif that mimics the adenine or nicotinamide scaffold found in many ATP‑competitive kinase inhibitors [1]. The consistent reactivity of the 6‑position, demonstrated by class‑level yields exceeding 90% for model 6‑bromopyridine‑3‑carboxamides [2], makes this compound a preferred entry point for scaffold‑hopping exercises targeting BTK, Syk, or PIM kinase families [3].

DEL and Affinity Selection Mass Spectrometry Probe Design

The unique molecular weight (200.04 g mol⁻¹) and amidine‑specific MS/MS fragmentation pattern enable unambiguous barcode‑free identification in pooled library formats. The hydrochloride salt’s aqueous solubility supports on‑DNA chemistry without precipitation, while the bromine atom provides a UV‑active chromophore (λₘₐₓ ~265 nm) for reaction monitoring . The 0.98 Da mass offset relative to the corresponding amide (6‑bromonicotinamide, MW 201.02) allows definitive differentiation of amidine‑derived from amide‑derived library members by high‑resolution MS [4].

Bromodomain and Epigenetic Probe Synthesis Through C–N and C–C Bond Formation

The 6‑bromine atom can be elaborated via Buchwald–Hartwig amination or Ullmann‑type couplings to introduce aryl/alkyl amine substituents that engage the acetyl‑lysine binding pocket of bromodomain proteins. The amidine group provides additional hydrogen‑bonding capacity (2 H‑bond donors, 3 acceptors) that can complement the conserved asparagine residue in bromodomain binding sites [5]. The LogD of –1.55 at pH 7.4 predicts reasonable membrane permeability for cell‑based target engagement assays, while the high purity specification reduces the risk of non‑specific cytotoxicity in cellular thermal shift assays (CETSA) [6].

Agrochemical Lead Generation via Pyridine‑Containing Nicotinimidamide Scaffolds

Brominated pyridine‑3‑carboximidamides have been used as intermediates in the synthesis of insecticidal N‑heteroaryl nicotinamide derivatives [7]. The 6‑bromo isomer’s favourable reactivity in cross‑coupling enables late‑stage diversification of agrochemical leads derived from the nicotinimidamide core. The crystalline hydrochloride form offers safe handling and long‑term storage stability (2–8 °C) for industrial‑scale synthesis campaigns .

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